molecular formula C11H7BrFNO B2409500 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one CAS No. 1590405-51-8

5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B2409500
CAS No.: 1590405-51-8
M. Wt: 268.085
InChI Key: ZDMFTYMMZWEONK-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one ( 1590405-51-8) is a brominated and fluorinated heterocyclic compound with the molecular formula C11H7BrFNO and a molecular weight of 268.08 . This chemical is characterized by a pyridin-2(1H)-one scaffold substituted with a bromo atom and an N-aryl group bearing a fluorine atom at the meta position. As a specialized building block, it is primarily of interest in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The presence of both bromine and fluorine atoms makes it a versatile intermediate; the bromo group can facilitate further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

IUPAC Name

5-bromo-1-(3-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-5-11(15)14(7-8)10-3-1-2-9(13)6-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFTYMMZWEONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridinone: The synthesis typically starts with the bromination of pyridinone. The reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Fluorophenylation: The next step involves the introduction of the fluorophenyl group. This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the brominated pyridinone in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized forms of the pyridinone ring.

    Coupling Products: More complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound is being explored as a potential pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, such as enzymes and receptors. Research indicates that derivatives of this compound exhibit promising activities against cancer cells and resistant bacterial strains.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one on different cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in cervical cancer (HeLa) cells, suggesting its potential as an anticancer agent .

Chemical Biology

Probe Development:
In chemical biology, this compound serves as a tool to study the interactions between small molecules and biological systems. It is used in molecular docking studies to predict binding affinities with various targets, aiding in the understanding of complex biological pathways.

Mechanism of Action:
The mechanism by which this compound exerts its effects may involve modulation of enzyme activity or receptor function. The presence of bromine and fluorine can influence its binding affinity and selectivity towards these biological targets .

Material Science

Advanced Materials Development:
The compound is investigated for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and coatings .

Synthetic Chemistry

Building Block for Synthesis:
this compound is utilized as a building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    5-Bromo-1-phenylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

    5-Chloro-1-(3-fluorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and applications.

    5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one: The position of the fluorine atom on the phenyl ring is different, potentially altering its interactions and properties.

Uniqueness: The unique combination of bromine and fluorophenyl groups in 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development and materials science highlight its significance.

Biological Activity

5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom, which enhance its reactivity and biological interactions. The molecular structure can be represented as follows:

C11H8BrFN1O\text{C}_{11}\text{H}_8\text{BrF}\text{N}_1\text{O}

This structure is crucial for understanding how the compound interacts with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The presence of halogen substituents is believed to play a significant role in enhancing its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound could be developed into an effective treatment for infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The following table summarizes findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.0Induction of apoptosis
A549 (lung cancer)4.5Cell cycle arrest at G2/M phase

These findings indicate that this compound could be a valuable lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Molecular docking studies have revealed that it binds effectively to target enzymes, which may contribute to its biological activities:

  • Target Enzyme: Cyclooxygenase (COX)
  • Binding Affinity: -8.5 kcal/mol

This interaction suggests potential applications in treating inflammatory diseases, where COX inhibition is beneficial .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy against a panel of pathogens, confirming its effectiveness against multi-drug resistant strains.
  • Anticancer Evaluation : In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.
  • Enzyme Interaction Studies : Research utilizing molecular dynamics simulations provided insights into the binding interactions between the compound and its target enzymes, enhancing our understanding of its mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves halogenation and coupling reactions. For example, a brominated pyridinone intermediate can be functionalized via Buchwald-Hartwig amination or Ullmann coupling with 3-fluorophenyl derivatives. Key steps include:

  • Nitration/Chlorination : Initial activation of the pyridine ring via nitration or chlorination to introduce reactive sites .
  • Substitution : Bromine introduction at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled pH .
  • Coupling : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-fluorophenyl group. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligands (XPhos) to reduce side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity. Yields >70% are achievable with inert atmosphere and anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The 3-fluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.8 ppm), while the pyridinone carbonyl appears at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW: 268.08 g/mol) and isotopic patterns (Br/F signatures) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry. Use SHELXL for refinement, especially with twinned crystals .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom increases electrophilicity at the phenyl ring’s para-position, enhancing coupling efficiency. However, steric hindrance from the ortho-fluorine can reduce Pd catalyst accessibility. Strategies include:

  • Ligand Optimization : Bulky ligands (e.g., XPhos) improve steric tolerance in Buchwald-Hartwig reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hrs vs. 12 hrs) and minimizes decomposition .
  • Computational Modeling : DFT calculations predict charge distribution and transition states to guide substituent placement .

Q. What strategies can resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for pyridin-2(1H)-one derivatives?

  • ADME Optimization : Modify substituents to reduce polarity. For example, replacing a cyanophenyl group with trifluoromethyl lowers tPSA (from 99.3 to 75.5 Ų), improving membrane permeability and reducing P-gp efflux .
  • Prodrug Design : Mask polar groups (e.g., esterification of hydroxyls) to enhance oral bioavailability .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation) and introduce blocking groups (e.g., cyclopropyl) .

Q. How can computational modeling predict binding modes of this compound with biological targets like kinases?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP pockets. The pyridinone carbonyl forms hydrogen bonds with hinge regions (e.g., FGFR1’s Ala564), while the 3-fluorophenyl occupies hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Monitor RMSD (<2 Å) to validate binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize analogs .

Q. What crystallographic methods are recommended for determining the three-dimensional structure of this compound, and how do they address twinning or disorder?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Collect multiple crystals to mitigate twinning .
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. For disordered regions, apply ISOR and SIMU restraints in SHELXL .
  • Validation : Check R₁/R₂ values (<0.05/0.12) and Flack parameter for absolute configuration. Use PLATON’s ADDSYM to detect missed symmetry .

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